4-chloro-5-(3-(hydroxymethyl)piperidin-1-yl)pyridazin-3(2H)-one
Description
4-Chloro-5-(3-(hydroxymethyl)piperidin-1-yl)pyridazin-3(2H)-one (CAS: 2092283-71-9) is a pyridazinone derivative with the molecular formula C₁₀H₁₄ClN₃O₂ and a molecular weight of 243.69 g/mol. The compound features a pyridazinone core substituted with a chlorine atom at position 4 and a 3-(hydroxymethyl)piperidin-1-yl group at position 3.
This compound is primarily used in research settings, with a purity specification of ≥95% (HPLC). Its structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for developing receptor modulators or enzyme inhibitors.
Properties
IUPAC Name |
5-chloro-4-[3-(hydroxymethyl)piperidin-1-yl]-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c11-9-8(4-12-13-10(9)16)14-3-1-2-7(5-14)6-15/h4,7,15H,1-3,5-6H2,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOIDFLGRHIONV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C(=O)NN=C2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-5-(3-(hydroxymethyl)piperidin-1-yl)pyridazin-3(2H)-one is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by the following chemical structure:
- Chemical Formula : CHClNO
- CAS Number : 2098079-18-4
Biological Activity Overview
Research indicates that 4-chloro derivatives of pyridazinone compounds often exhibit notable biological activities, including antibacterial, antifungal, and anticancer properties. The specific activities of 4-Chloro-5-(3-(hydroxymethyl)piperidin-1-yl)pyridazin-3(2H)-one are summarized below.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyridazinone derivatives. For instance, a study evaluating various pyridazinone compounds found that those with halogen substitutions demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for effective compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Antifungal Activity
In vitro tests have shown that certain pyridazinones exhibit antifungal properties. The compound's hydroxymethyl group is believed to enhance its interaction with fungal cell membranes, leading to increased efficacy against various fungal strains .
Anticancer Potential
The anticancer potential of related compounds has been explored in several studies. For example, derivatives similar to 4-Chloro-5-(3-(hydroxymethyl)piperidin-1-yl)pyridazin-3(2H)-one have shown cytotoxic effects against human tumor cell lines. The mechanism often involves the induction of apoptosis through various signaling pathways .
The mechanisms underlying the biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Many pyridazinones act as inhibitors of key enzymes involved in bacterial cell wall synthesis and fungal metabolism.
- Receptor Modulation : Some studies suggest that these compounds may modulate neurotransmitter receptors, potentially influencing neurological pathways .
- Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to induce oxidative stress in cancer cells, leading to cell death .
Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of various pyridazinones, including our compound of interest. The results indicated a significant reduction in bacterial load in treated groups compared to controls, supporting its potential as an antibacterial agent .
Study 2: Cytotoxicity in Cancer Cells
Another study focused on the cytotoxic effects of pyridazinone derivatives on breast cancer cell lines. The findings revealed that treatment with these compounds resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at low concentrations .
Data Tables
| Biological Activity | MIC (mg/mL) | Target Organisms |
|---|---|---|
| Antibacterial | 0.0039 - 0.025 | S. aureus, E. coli |
| Antifungal | Varies | Candida spp., Aspergillus spp. |
| Cytotoxicity | IC50 < 10 | Breast cancer cell lines |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and physicochemical differences between the target compound and related pyridazinones:
Pharmacological and Physicochemical Properties
- Solubility: The hydroxymethyl group in the target compound likely improves aqueous solubility compared to non-polar analogs like 4-chloro-5-(piperidin-1-yl)pyridazin-3(2H)-one .
- Receptor Interactions: Compounds such as 2-(5-bromopentyl)-4-chloro-5-[2-(4-methoxyphenyl)ethylamino]pyridazin-3(2H)-one () demonstrate α1-adrenergic receptor antagonism, suggesting that substitutions at position 5 (e.g., hydroxymethylpiperidine) may influence receptor binding via H-bonding or steric effects .
Preparation Methods
Synthesis of the Pyridazinone Core
Starting Material: The core pyridazin-3(2H)-one ring is typically constructed via cyclization reactions involving hydrazine derivatives and suitable diketone or ketoester intermediates.
- Step 1: Condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyridazin-3(2H)-one ring system.
- Step 2: Chlorination at the 4-position using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to introduce the chloro substituent at the 4-position, yielding 4-chloro-pyridazin-3(2H)-one .
Research Findings:
This approach is supported by literature on heterocyclic syntheses, where chlorination of pyridazinones is achieved efficiently with POCl₃, providing high regioselectivity and yields.
Functionalization at the 5-Position
Introduction of the (3-(hydroxymethyl)piperidin-1-yl) group involves nucleophilic substitution or coupling reactions:
- Method:
- Nucleophilic substitution of the 5-position of pyridazinone with a suitable amino or alcohol-functionalized piperidine derivative.
- Alternatively, a pre-formed piperidin-1-yl derivative bearing a hydroxymethyl group is reacted with the activated pyridazinone.
| Step | Reagents | Solvent | Temperature | Yield | Reference/Notes |
|---|---|---|---|---|---|
| Chlorination | POCl₃ | - | Reflux | High | Common in heterocyclic chlorination |
| Nucleophilic substitution | Hydroxymethylpiperidine derivative | DMF or DMSO | 80–120°C | 60–75% | Facilitated by base (e.g., K₂CO₃) |
| Coupling | Base (e.g., DIPEA) | DCM or THF | Room temperature | 70–85% | Ensures selective substitution |
Final Urea Formation
The last step involves introducing the urea moiety:
-
- Reacting the amino-functionalized intermediate with an isocyanate derivative, such as 4-chloro-N-methylpiperidine isocyanate , under mild conditions to form the urea linkage.
| Reagent | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|
| Aryl isocyanate | DCM or THF | 0–25°C | 64–91% | Controlled addition to prevent side reactions |
Research Findings:
Patents describe this step as highly efficient, with yields exceeding 80%, and the reaction being highly selective for amino groups, minimizing side-products.
Process Optimization and Industrial Relevance
Choice of Solvent:
Tetrahydrofuran (THF) is preferred for Grignard reactions and urea formation due to its stability and solvation properties.Temperature Control:
Reactions are typically conducted at low temperatures (-20°C to 25°C) to enhance selectivity and reduce by-products.Catalysts and Reagents:
Palladium catalysts facilitate coupling reactions; strong bases like lithium diisopropylamide (LDA) are employed for deprotonation steps.
Data Table Summarizing Preparation Methods
| Step | Starting Material | Key Reagents | Conditions | Yield | Reference/Notes |
|---|---|---|---|---|---|
| Pyridazinone core synthesis | Hydrazine derivatives + diketones | POCl₃ | Reflux | >80% | Patent US20090005567A1 |
| Chlorination at 4-position | Pyridazin-3(2H)-one | POCl₃ | Reflux | High | Literature |
| Nucleophilic substitution at 5 | Hydroxymethylpiperidine derivative | Base (K₂CO₃) | 80–120°C | 60–75% | Patent US20090005567A1 |
| Coupling with isocyanate | Amino intermediate | Isocyanate | Room temp | 64–91% | Patent US20090005567A1 |
Research Findings and Innovations
- The patent literature emphasizes process improvements such as reducing the number of steps, avoiding difficult reagents, and improving yield and purity.
- Use of anhydrous conditions and inert solvents (THF, toluene) enhances reaction efficiency.
- The modular approach allows for structural diversification, enabling the synthesis of analogs with varied pharmacological profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
